

Application Notes and Protocols for JMJD6 Chromatin Immunoprecipitation (ChIP) Assay

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Compound of Interest

Compound Name: JM6

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Introduction

Jumonji domain-containing protein 6 (JMJD6) is a ferrous iron (Fe²⁺) and 2-oxoglutarate (2OG)-dependent oxygenase with diverse roles in cellular processes. It functions as a histone arginine demethylase, specifically targeting histone H3 at arginine 2 (H3R2) and histone H4 at arginine 3 (H4R3).^{[1][2][3]} This enzymatic activity suggests a critical role for JMJD6 in epigenetic regulation and chromatin remodeling.^[2] Furthermore, JMJD6 is implicated in the regulation of transcription, pre-mRNA splicing, and DNA damage response.^{[4][5]} Its interaction with key transcriptional regulators like Bromodomain-containing protein 4 (BRD4) highlights its importance in controlling gene expression.^{[6][7]}

Chromatin Immunoprecipitation (ChIP) is a powerful technique to investigate the in vivo interaction of proteins, such as JMJD6, with specific genomic regions. This document provides detailed application notes and a comprehensive protocol for performing a ChIP assay to identify JMJD6 binding sites on chromatin.

Data Presentation

Table 1: Summary of JMJD6 ChIP-Seq and ChIP-qPCR Data

Cell Line	Experimental Condition	Target Genes/Genomic Regions Identified	Quantitative Finding	Reference
MCF7	Estrogen-induced	Enhancers of estrogen target genes (e.g., FOXC1, SIAH2, GREB1, SMAD7)	Significant increase in JMJD6 binding upon estrogen treatment.[8]	[8]
Oral Squamous Carcinoma Cells	---	IL4 promoter	JMJD6 binds to the promoter of IL4 to induce its transcription.[4]	[4]
Neuroblastoma Cells	---	E-box region of the JMJD6 gene promoter	N-Myc and c-Myc bind to the JMJD6 promoter, upregulating its expression.[7]	[7]
HeLa	iJMJD6 treatment	Enhancers of c-Myc, N-myc, and CCND1	Increased H4R3me2(s) occupancy on JMJD6-bound enhancers upon treatment with a JMJD6 inhibitor.[9]	[9]
Breast Cancer Cells	---	Neighborhood of co-regulated cell cycle genes	JMJD6 occupancy confirmed by ChIP-PCR in the vicinity of genes co-regulated with EZH2.[10]	[10]

Experimental Protocols

Chromatin Immunoprecipitation (ChIP) Assay for JMJD6

This protocol is a synthesis of established ChIP methodologies and can be adapted for various cell types.[\[11\]](#)[\[12\]](#)[\[13\]](#) Optimization of specific steps, such as sonication and antibody concentration, is recommended for each experimental system.[\[14\]](#)

Materials:

- Cell Culture: Adherent or suspension cells expressing JMJD6.
- Reagents for Crosslinking and Lysis:
 - Formaldehyde (37% solution)
 - Glycine (1.25 M)
 - Phosphate-Buffered Saline (PBS), ice-cold
 - Protease Inhibitor Cocktail
 - Cell Lysis Buffer (e.g., 50 mM HEPES-KOH, pH 7.5, 140 mM NaCl, 1 mM EDTA, 10% glycerol, 0.5% NP-40, 0.25% Triton X-100, plus protease inhibitors)
 - Nuclear Lysis Buffer (e.g., 10 mM Tris-HCl, pH 8.0, 100 mM NaCl, 1 mM EDTA, 0.5 mM EGTA, 0.1% Sodium Deoxycholate, 0.5% N-lauroylsarcosine, plus protease inhibitors)
- Chromatin Shearing:
 - Sonicator (probe or water bath)
- Immunoprecipitation:
 - Anti-JMJD6 Antibody (ChIP-validated)
 - Normal Rabbit or Mouse IgG (Isotype control)
 - Protein A/G magnetic beads or agarose beads

- ChIP Dilution Buffer (e.g., 0.01% SDS, 1.1% Triton X-100, 1.2 mM EDTA, 16.7 mM Tris-HCl, pH 8.1, 167 mM NaCl)
- Washing and Elution:
 - Low Salt Wash Buffer (e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl, pH 8.1, 150 mM NaCl)
 - High Salt Wash Buffer (e.g., 0.1% SDS, 1% Triton X-100, 2 mM EDTA, 20 mM Tris-HCl, pH 8.1, 500 mM NaCl)
 - LiCl Wash Buffer (e.g., 0.25 M LiCl, 1% NP-40, 1% deoxycholate, 1 mM EDTA, 10 mM Tris-HCl, pH 8.1)
 - TE Buffer (10 mM Tris-HCl, pH 8.0, 1 mM EDTA)
 - Elution Buffer (1% SDS, 0.1 M NaHCO₃)
- Reverse Crosslinking and DNA Purification:
 - NaCl (5 M)
 - RNase A (10 mg/mL)
 - Proteinase K (20 mg/mL)
 - DNA purification kit or Phenol:Chloroform extraction and ethanol precipitation

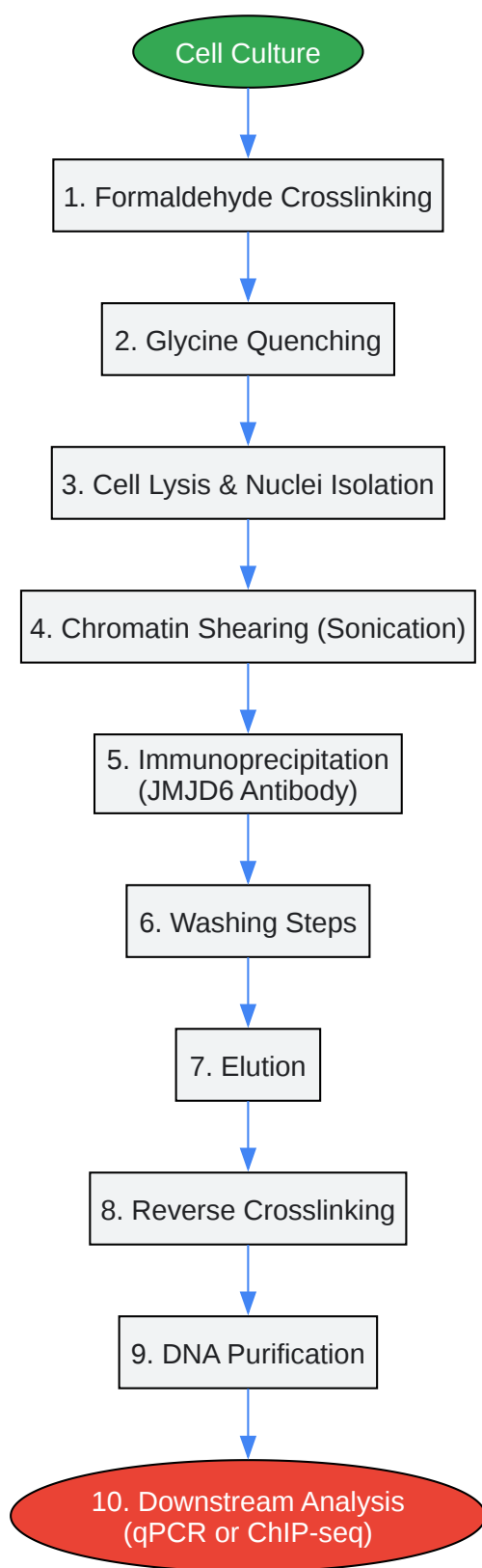
Procedure:

- Cell Crosslinking:
 - Grow cells to 80-90% confluency.
 - Add formaldehyde to a final concentration of 1% directly to the culture medium.
 - Incubate for 10 minutes at room temperature with gentle shaking.

- Quench the crosslinking reaction by adding glycine to a final concentration of 0.125 M and incubate for 5 minutes at room temperature.
- Wash cells twice with ice-cold PBS.
- Cell Lysis and Nuclei Isolation:
 - Scrape cells in ice-cold PBS containing protease inhibitors.
 - Pellet cells by centrifugation and resuspend in Cell Lysis Buffer.
 - Incubate on ice for 10 minutes.
 - Pellet the nuclei by centrifugation and resuspend in Nuclear Lysis Buffer.
- Chromatin Shearing:
 - Sonicate the nuclear lysate to shear chromatin to an average size of 200-1000 bp. Optimal sonication conditions must be determined empirically.
 - After sonication, centrifuge to pellet cell debris. The supernatant contains the soluble chromatin.
- Immunoprecipitation:
 - Take an aliquot of the sheared chromatin as "input" and store at -20°C.
 - Dilute the remaining chromatin with ChIP Dilution Buffer.
 - Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C.
 - Add the anti-JMJD6 antibody to the pre-cleared chromatin and incubate overnight at 4°C with rotation. Use an equivalent amount of IgG as a negative control.
 - Add Protein A/G beads and incubate for 2-4 hours at 4°C to capture the antibody-protein-DNA complexes.
- Washing:

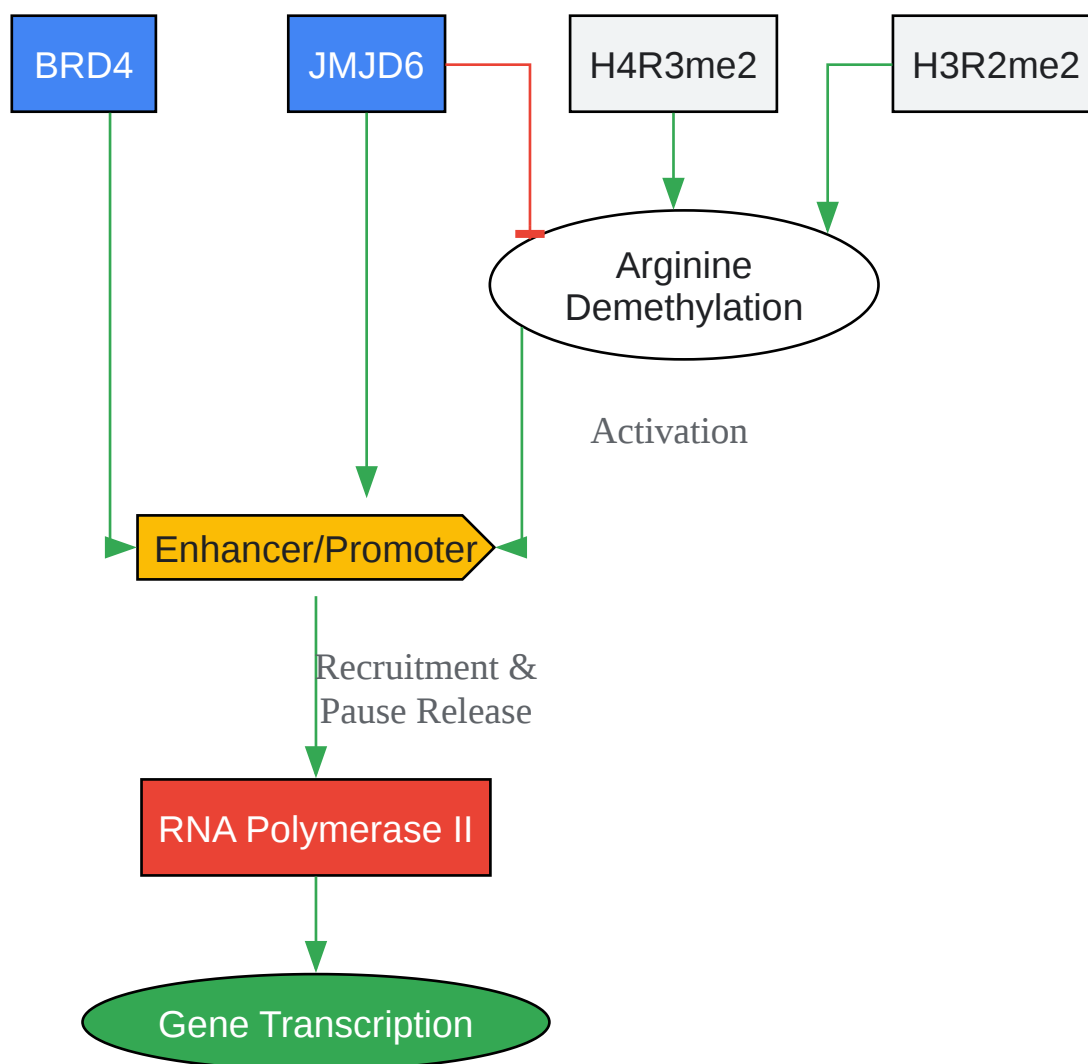
- Wash the beads sequentially with Low Salt Wash Buffer, High Salt Wash Buffer, LiCl Wash Buffer, and twice with TE Buffer. Perform each wash for 5-10 minutes at 4°C with rotation.
- Elution:
 - Elute the chromatin complexes from the beads by adding Elution Buffer and incubating at 65°C for 15-30 minutes with vortexing.
 - Separate the eluate from the beads.
- Reverse Crosslinking:
 - Add NaCl to the eluted samples and the input to a final concentration of 0.2 M.
 - Incubate at 65°C for at least 6 hours (or overnight) to reverse the formaldehyde crosslinks.
- DNA Purification:
 - Treat the samples with RNase A for 30 minutes at 37°C, followed by Proteinase K for 2 hours at 45°C.
 - Purify the DNA using a commercial DNA purification kit or by phenol:chloroform extraction and ethanol precipitation.
- Analysis:
 - The purified DNA can be analyzed by qPCR to quantify the enrichment of specific target sequences or by high-throughput sequencing (ChIP-seq) for genome-wide analysis.

Visualizations



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Caption: Workflow of the JMJD6 Chromatin Immunoprecipitation (ChIP) Assay.



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Caption: JMJD6-mediated Transcriptional Regulation at Chromatin.

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- To cite this document: BenchChem. [Application Notes and Protocols for JMJD6 Chromatin Immunoprecipitation (ChIP) Assay]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1672968#jmjd6-chromatin-immunoprecipitation-chip-assay-for-jmjd6-binding]

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